molecular formula C11H22 B14599676 4-Octene, 2,3,7-trimethyl-, (E)- CAS No. 61116-94-7

4-Octene, 2,3,7-trimethyl-, (E)-

Cat. No.: B14599676
CAS No.: 61116-94-7
M. Wt: 154.29 g/mol
InChI Key: RZVNZFWWBLMZCC-UHFFFAOYSA-N
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Description

4-Octene, 2,3,7-trimethyl-, (E)- is an organic compound with the molecular formula C11H22. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is part of the octene family, which consists of eight-carbon alkenes. The (E)- configuration indicates that the highest priority substituents on each carbon of the double bond are on opposite sides, giving the molecule a specific geometric structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octene, 2,3,7-trimethyl-, (E)- can be achieved through various methods, including:

    Alkylation of Alkenes: One common method involves the alkylation of a suitable alkene precursor with an appropriate alkyl halide under the influence of a strong base.

    Dehydration of Alcohols: Another method involves the dehydration of 2,3,7-trimethyl-4-octanol using an acid catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.

    Wittig Reaction: The Wittig reaction can also be employed, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

Industrial Production Methods

Industrial production of 4-Octene, 2,3,7-trimethyl-, (E)- typically involves large-scale catalytic processes. These processes often use metal catalysts such as palladium or nickel to facilitate the hydrogenation or dehydrogenation reactions required to produce the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Octene, 2,3,7-trimethyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can convert the compound into its corresponding alkane.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond to form dihalides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine in carbon tetrachloride.

Major Products Formed

    Oxidation: 2,3,7-trimethyl-4-octanol, 2,3,7-trimethyl-4-octanone.

    Reduction: 2,3,7-trimethyloctane.

    Substitution: 2,3,7-trimethyl-4,5-dibromo-octane.

Scientific Research Applications

4-Octene, 2,3,7-trimethyl-, (E)- has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of alkene reactivity and stereochemistry.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 4-Octene, 2,3,7-trimethyl-, (E)- involves its interaction with various molecular targets and pathways. The double bond in the compound allows it to participate in addition reactions, where it can form new bonds with other molecules. This reactivity is crucial in its role as an intermediate in chemical synthesis. The specific pathways and targets depend on the context of its use, such as in catalytic processes or biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Octene, 2,3,6-trimethyl-
  • 4-Octene, 2,3,5-trimethyl-
  • 4-Octene, 2,3,4-trimethyl-

Uniqueness

4-Octene, 2,3,7-trimethyl-, (E)- is unique due to its specific (E)- configuration, which affects its reactivity and interactions with other molecules. This geometric configuration can influence the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in reactions.

Properties

CAS No.

61116-94-7

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

2,3,7-trimethyloct-4-ene

InChI

InChI=1S/C11H22/c1-9(2)7-6-8-11(5)10(3)4/h6,8-11H,7H2,1-5H3

InChI Key

RZVNZFWWBLMZCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(C)C(C)C

Origin of Product

United States

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